molecular formula C13H12N4 B11885304 2,3-Dimethyl-6-(1H-pyrazol-1-yl)quinoxaline

2,3-Dimethyl-6-(1H-pyrazol-1-yl)quinoxaline

Cat. No.: B11885304
M. Wt: 224.26 g/mol
InChI Key: JHBQPSUZHFOIMQ-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6-(1H-pyrazol-1-yl)quinoxaline: is a heterocyclic compound that features a quinoxaline core substituted with a pyrazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science. The presence of both quinoxaline and pyrazole moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-6-(1H-pyrazol-1-yl)quinoxaline typically involves the condensation of ortho-phenylenediamine with a dicarbonyl compound, followed by cyclization with hydrazine derivatives. One common method includes the reaction of 2,3-dimethylquinoxaline with 1H-pyrazole in the presence of a suitable catalyst under reflux conditions . The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or copper complexes may be employed to facilitate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-6-(1H-pyrazol-1-yl)quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoxaline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyrazole ring, where halogenation, nitration, or sulfonation can be achieved using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.

Major Products:

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the pyrazole ring.

Scientific Research Applications

2,3-Dimethyl-6-(1H-pyrazol-1-yl)quinoxaline has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-6-(1H-pyrazol-1-yl)quinoxaline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2,3-Dimethyl-6-(1H-pyrazol-1-yl)quinoxaline is unique due to its combined quinoxaline and pyrazole moieties, which confer distinct electronic and steric properties. This dual functionality enhances its potential for diverse applications in various fields, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

IUPAC Name

2,3-dimethyl-6-pyrazol-1-ylquinoxaline

InChI

InChI=1S/C13H12N4/c1-9-10(2)16-13-8-11(4-5-12(13)15-9)17-7-3-6-14-17/h3-8H,1-2H3

InChI Key

JHBQPSUZHFOIMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)N3C=CC=N3)C

Origin of Product

United States

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